

Nonanoic acid-d4 molecular weight and formula

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Compound of Interest

Compound Name: Nonanoic acid-d4

Cat. No.: B12403759

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Technical Guide: Nonanoic Acid-d4

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of **Nonanoic acid-d4**, a deuterated stable isotope-labeled (SIL) fatty acid. It is primarily utilized as an internal standard for the precise quantification of endogenous nonanoic acid and other medium-chain fatty acids in various biological matrices. Its application is critical in metabolomics, drug development, and clinical research where accurate measurement of fatty acids is essential.

Core Properties and Data

Nonanoic acid-d4 is structurally identical to its unlabeled counterpart, nonanoic acid (also known as pelargonic acid), but with four deuterium atoms replacing hydrogen atoms at specific positions (commonly 6,6,7,7). This mass shift allows it to be distinguished by mass spectrometry from the endogenous analyte, while its near-identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis, correcting for matrix effects and procedural losses.

Quantitative Data Summary



Property	Value	Citations
Molecular Formula	C ₉ H ₁₄ D ₄ O ₂	[1]
Molecular Weight	162.26 g/mol	[1][2]
CAS Number	1219795-27-3	[1][2]
Appearance	Colorless to light yellow liquid	[3]
Chemical Purity	≥98%	[1][3]
Isotopic Enrichment	≥99% atom % D	[3][4]
Synonyms	Pelargonic acid-d4, Nonanoic- 6,6,7,7-d4 Acid	[1][5]
Unlabeled CAS	112-05-0	[2][4]
Storage Conditions	-20°C, protect from light, stored under nitrogen	[1][3]

Biological Context of Nonanoic Acid

The unlabeled form, nonanoic acid, is a naturally occurring nine-carbon saturated fatty acid involved in lipid metabolism.[6] It has demonstrated several biological activities of interest to researchers:

- Cell Membrane Integrity: It can alter the sodium/potassium ratio in the epidermis, suggesting an impact on cell membrane function.[7]
- Inflammatory Response: Studies have shown it can elevate the mRNA expression of interleukin-6, indicating a role in modulating inflammatory pathways.[7]
- Neuronal Differentiation: Nonanoic acid has been observed to promote neurite growth in specific neuronal cell lines.[1][7]
- Antimicrobial Activity: It is also known to be a potent antifungal agent that can inhibit spore germination and mycelial growth.



Given these roles, accurate quantification of nonanoic acid is crucial for understanding its physiological and pathological significance, a task for which **Nonanoic acid-d4** is an indispensable tool.

Experimental Protocols and Applications

Nonanoic acid-d4 is predominantly used as an internal standard (IS) in quantitative mass spectrometry (MS) assays, including Gas Chromatography-MS (GC-MS) and Liquid Chromatography-tandem MS (LC-MS/MS). The general principle involves adding a known quantity of **Nonanoic acid-d4** to a biological sample at the beginning of the preparation process. The ratio of the MS signal of the endogenous analyte to the SIL-IS is then used to calculate the precise concentration of the analyte.

Representative Protocol: Quantification of Fatty Acids in Human Plasma

This protocol provides a generalized workflow for the quantification of total fatty acids in a human plasma sample using a deuterated internal standard like **Nonanoic acid-d4**, followed by GC-MS analysis.

- 1. Sample Preparation and Spiking:
- To 100 μL of a human plasma sample, add 100 μL of an internal standard solution containing
 Nonanoic acid-d4 (concentration determined based on expected analyte levels).[2][3]
- Add 1 mL of chloroform and 2 mL of methanol, each containing an antioxidant like butylated hydroxytoluene (BHT) to prevent lipid oxidation.[3]
- Add 900 μL of an aqueous EDTA solution and vortex the mixture for 10 minutes to initiate lipid extraction.[3]
- 2. Lipid Extraction (Modified Folch Method):
- Add an additional 1 mL of EDTA solution and 1 mL of chloroform, vortex for 2 minutes, and centrifuge (e.g., at 10,000 rpm for 10 min at 4°C) to separate the phases.[3]
- Carefully collect the lower organic phase, which contains the lipids.



- Repeat the extraction by adding another 2 mL of chloroform to the remaining sample,
 vortexing, centrifuging, and collecting the lower organic phase. Pool the organic extracts.[3]
- 3. Hydrolysis and Methylation (for GC-MS):
- Evaporate the pooled solvent under a stream of nitrogen at 37°C.[3]
- To hydrolyze the lipids and convert the resulting fatty acids into fatty acid methyl esters (FAMEs), add a reagent like 10% Boron Trifluoride (BF₃) in methanol.[3]
- Heat the sample at 100°C for 1 hour.[3]
- After cooling, add hexane and water to extract the FAMEs into the upper hexane layer.
- 4. Analysis by GC-MS:
- Transfer the hexane layer to a new vial and concentrate it if necessary.
- Inject 1 μL of the final extract onto the GC-MS system.[2]
- The system will separate the FAMEs chromatographically, and the mass spectrometer will
 detect the specific mass-to-charge ratios for the unlabeled nonanoic acid derivative and the
 Nonanoic acid-d4 derivative.
- 5. Data Processing:
- Construct a calibration curve using standards of unlabeled nonanoic acid with a constant concentration of Nonanoic acid-d4.
- Calculate the peak area ratio of the analyte to the internal standard in the biological samples.
- Determine the concentration of endogenous nonanoic acid in the original plasma sample by comparing its peak area ratio to the calibration curve.

Visualized Workflows Quantitative Analysis Workflow using SIL Internal Standard

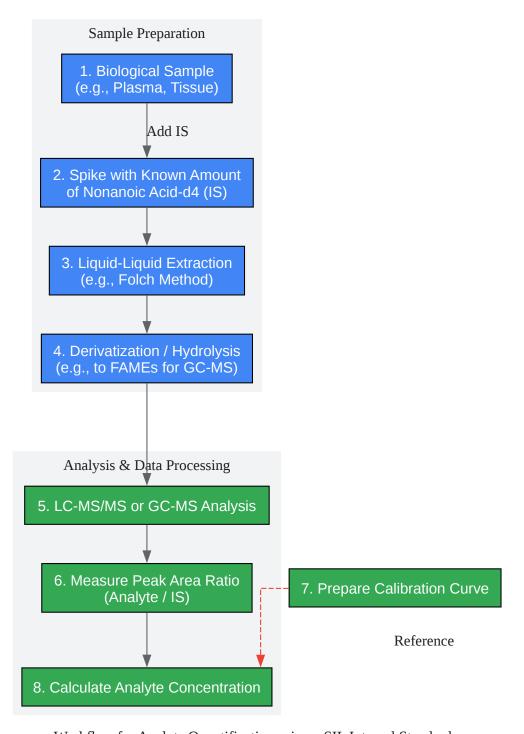






The following diagram illustrates the typical workflow for quantifying an endogenous analyte, such as nonanoic acid, in a biological sample using **Nonanoic acid-d4** as a stable isotopelabeled internal standard.





Workflow for Analyte Quantification using a SIL Internal Standard

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Caption: Workflow for analyte quantification using a SIL internal standard.



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